molecular formula C21H27N5O2 B2877172 2-(3,4-Dimethoxyphenyl)-7-(4-ethylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine CAS No. 932987-87-6

2-(3,4-Dimethoxyphenyl)-7-(4-ethylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine

Cat. No. B2877172
CAS RN: 932987-87-6
M. Wt: 381.48
InChI Key: GFUQSJIILUXLAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxyphenyl)-7-(4-ethylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C21H27N5O2 and its molecular weight is 381.48. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activity and Therapeutic Potential

  • CB2 Receptor Antagonism

    Novel oxazolo[5,4-d]pyrimidines, designed via scaffold hopping and possessing structural similarities, have shown significant selectivity and affinity towards CB2 receptors over CB1, indicating potential therapeutic applications in conditions where CB2 receptor modulation is beneficial. These compounds, devoid of cytotoxicity against several cell lines, suggest their safe profile for further development (Tuo et al., 2018).

  • Anti-inflammatory and Analgesic Properties

    Derivatives of pyrazolo[1,5-a]pyrimidine have been explored for their anti-inflammatory and analgesic properties. For instance, specific modifications on the pyrazolo[1,5-a]pyrimidine scaffold have led to compounds with significant anti-inflammatory activity and a better therapeutic index compared to traditional drugs, while also being devoid of ulcerogenic activity, indicating potential as non-steroidal anti-inflammatory drugs (NSAIDs) (Auzzi et al., 1983).

  • Anticancer and Enzyme Inhibition

    Research on pyrazolo[1,5-a]pyrimidine derivatives has also highlighted their potential in anticancer therapy and enzyme inhibition. For example, novel series of these compounds have been synthesized and shown to exhibit anticancer activities against various cell lines, as well as inhibitory effects against enzymes such as 5-lipoxygenase, which plays a role in inflammation and cancer (Rahmouni et al., 2016).

  • Antimicrobial Activities

    Certain pyrazolo[1,5-a]pyrimidine compounds have been synthesized and found to possess slight to moderate activity against various microorganisms, suggesting their potential use as antimicrobial agents (Atta et al., 2011).

Structural and Chemical Research

  • Hydrogen-Bonded Structures: Studies on pyrazolo[1,5-a]pyrimidine derivatives have also provided insights into their structural properties, such as the formation of hydrogen-bonded chains and frameworks, which are of interest in the field of crystallography and material science (Portilla et al., 2006).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-7-(4-ethylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-5-24-8-10-25(11-9-24)21-12-15(2)22-20-14-17(23-26(20)21)16-6-7-18(27-3)19(13-16)28-4/h6-7,12-14H,5,8-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUQSJIILUXLAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC(=NC3=CC(=NN32)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.